molecular formula C23H20ClNO2 B3946333 3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide

3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide

Cat. No. B3946333
M. Wt: 377.9 g/mol
InChI Key: QVWIMEQAEUDVPR-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide, also known as BPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEA is a synthetic compound that belongs to the acrylamide family and is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide exerts its biological effects by binding to specific target proteins, including enzymes and receptors. The exact mechanism of action of this compound is still under investigation, but it is believed to modulate the activity of target proteins by inducing conformational changes or inhibiting enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and G protein-coupled receptors.

Advantages and Limitations for Lab Experiments

3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide, including:
1. Further investigation into the mechanism of action of this compound and its potential targets.
2. Development of new this compound derivatives with improved biological activity and selectivity.
3. Evaluation of the potential use of this compound as a drug delivery system for targeted drug delivery.
4. Investigation of the potential use of this compound in the development of new materials with unique properties.
5. Evaluation of the potential use of this compound as a tool for studying protein-ligand interactions.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research on this compound is needed to fully understand its potential applications and limitations.

Scientific Research Applications

3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent and as a treatment for neurodegenerative disorders. In pharmacology, this compound has been studied for its potential use as a drug delivery system and as a tool for studying protein-ligand interactions. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

(E)-N-[2-(4-chlorophenoxy)ethyl]-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2/c24-21-11-13-22(14-12-21)27-17-16-25-23(26)15-8-18-6-9-20(10-7-18)19-4-2-1-3-5-19/h1-15H,16-17H2,(H,25,26)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIMEQAEUDVPR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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